Roginolisib hemifumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roginolisib hemifumarate is a highly selective allosteric modulator of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. It is primarily investigated for its potential in treating various hematologic malignancies, including refractory and relapsed follicular lymphoma . This compound is known for its selective inhibition of PI3Kδ without off-target effects typically seen with other PI3K inhibitors .
化学反応の分析
Roginolisib hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Roginolisib hemifumarate has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various cellular processes.
作用機序
Roginolisib hemifumarate exerts its effects by allosterically modulating the C-terminus of the PI3Kδ enzyme. This non-ATP competitive inhibition leads to selective inhibition of PI3Kδ without affecting other PI3K isoforms . The molecular targets and pathways involved include the PI3K-AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .
類似化合物との比較
Roginolisib hemifumarate is unique compared to other PI3Kδ inhibitors due to its allosteric modulation and non-ATP competitive inhibition. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor, but it is ATP-competitive and has a different safety profile.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor with broader activity but also higher toxicity.
Copanlisib: A pan-PI3K inhibitor that targets multiple PI3K isoforms, leading to more off-target effects.
This compound stands out due to its selective inhibition and favorable safety profile, making it a promising candidate for targeted therapies .
特性
分子式 |
C30H31FN4O9S |
---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
ORQYIFOBUOKQGH-WLHGVMLRSA-N |
異性体SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。